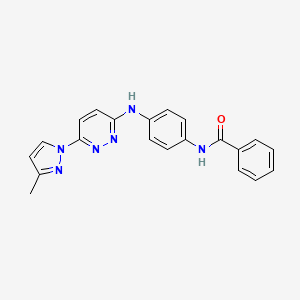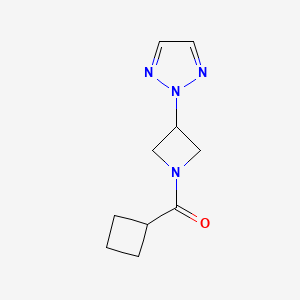
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone is a compound that features a triazole ring, an azetidine ring, and a cyclobutyl group. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring, known for their broad range of biological activities. Azetidines are four-membered nitrogen-containing rings, and cyclobutyl groups are four-membered carbon rings. This compound’s unique structure makes it of interest in various fields of scientific research.
作用机制
Target of Action
Azetidines and triazoles are known to interact with various biological targets. For instance, azetidines are often used in drug design due to their ability to mimic the bioactive conformation of peptides . Triazoles, on the other hand, are known to have diverse biological activities and can act on a variety of targets, including enzymes and receptors .
Mode of Action
The mode of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone would depend on its specific target. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways This compound might affect. Given the biological activities of azetidines and triazoles, it could potentially impact a wide range of pathways .
Pharmacokinetics
The ADME properties of This compound would depend on various factors, including its chemical structure and the characteristics of the biological system it’s administered to. Generally, factors such as solubility, stability, and molecular size can influence a compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound would depend on its specific mode of action and the type of cells it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone typically involves the formation of the triazole ring through a click chemistry approach, which is a copper-catalyzed azide-alkyne cycloaddition. The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. The cyclobutyl group is introduced via a Grignard reaction or other suitable organometallic methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and large-scale cyclization processes for the azetidine ring formation. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Secondary amines derived from the azetidine ring.
Substitution: Substituted azetidine derivatives with various functional groups.
科学研究应用
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its triazole and azetidine components, which are known to exhibit pharmacological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone: Similar structure but with a different triazole tautomer.
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclobutyl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone lies in its combination of a triazole ring, an azetidine ring, and a cyclobutyl group. This combination provides a unique set of chemical and biological properties that can be exploited in various applications, making it a valuable compound for scientific research.
属性
IUPAC Name |
cyclobutyl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(8-2-1-3-8)13-6-9(7-13)14-11-4-5-12-14/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJJXDWMJWNDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
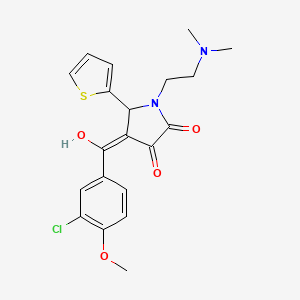
![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2689069.png)
![4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689070.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2689071.png)
![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine](/img/structure/B2689072.png)
![2-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]phenoxy}pyridine](/img/structure/B2689074.png)
![Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate](/img/structure/B2689076.png)
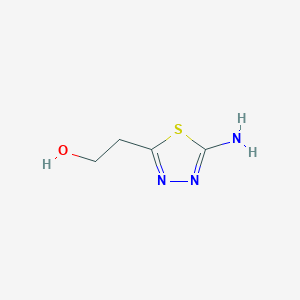
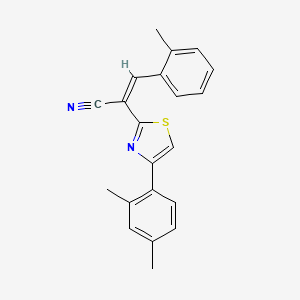
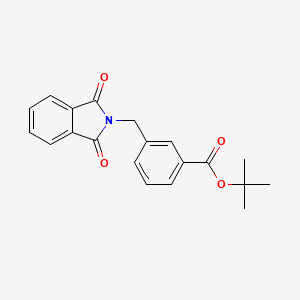

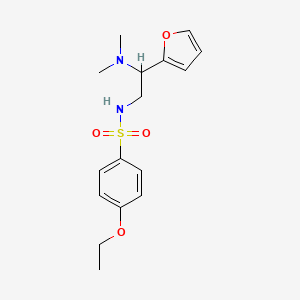
![4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2689085.png)
